molecular formula C21H18O4 B3329351 9,9-Bis[(acryloyloxy)methyl]fluorene CAS No. 583036-99-1

9,9-Bis[(acryloyloxy)methyl]fluorene

Cat. No.: B3329351
CAS No.: 583036-99-1
M. Wt: 334.4 g/mol
InChI Key: MWCWDGHNCOLGHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis[(acryloyloxy)methyl]fluorene typically involves the reaction of fluorene with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 9,9-Bis[(acryloyloxy)methyl]fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9,9-Bis[(acryloyloxy)methyl]fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Bis[(acryloyloxy)methyl]fluorene primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy groups participate in radical polymerization, leading to the formation of stable polymers. These polymers can interact with various molecular targets, depending on their functionalization and application .

Comparison with Similar Compounds

Properties

IUPAC Name

[9-(prop-2-enoyloxymethyl)fluoren-9-yl]methyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-3-19(22)24-13-21(14-25-20(23)4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)21/h3-12H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCWDGHNCOLGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1(C2=CC=CC=C2C3=CC=CC=C31)COC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 6.8 g (0.03 mol) 9,9-di(hydroxymethyl)fluorene was added 4.3 ml (0.06 mol) acrylic acid and 30 ml toluene. To the resulting homogenous mixture was added 0.2 ml concentrated sulfuric acid. Then the reaction mixture was heated refluxing for 7 hours, and the water resulted in the reaction process was separated by a water separator. The mixture was cooled to 70° C., neutralized to alkalinity with saturated sodium carbonate solution, and extracted with toluene. The organic phase was washed with saturated saline to neutrality and dried over anhydrous sodium sulfate. The solvent was removed. Purification by column chromatography gave 9,9-bis(acryloyloxymethyl)fluorene as a white solid, and the yield was 35%. m.p. was 73-75° C. 1HNMR: δ (ppm) 4.48(s, 4H, OCH3), 5.85-6.43(m, 6H, H on acryl), 7.32-7.78(m, 8H, ArH)
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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